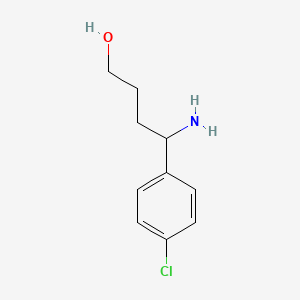

4-Amino-4-(4-chlorophenyl)butan-1-ol

Description

4-Amino-4-(4-chlorophenyl)butan-1-ol (CAS: 199,682-18-7) is a bifunctional organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group on a four-carbon chain, with a 4-chlorophenyl substituent at the 4-position. NMR data (¹H and ¹³C) confirm its structure, with key signals at δ 7.31–7.23 (aromatic protons) and δ 143.2 (quaternary carbon adjacent to chlorine) .

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

4-amino-4-(4-chlorophenyl)butan-1-ol |

InChI |

InChI=1S/C10H14ClNO/c11-9-5-3-8(4-6-9)10(12)2-1-7-13/h3-6,10,13H,1-2,7,12H2 |

InChI Key |

FSNOUMNIAAALDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CCCO)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Analogs

- 4-Amino-1-(4-bromophenyl)butan-1-ol (CAS: 244,133-18-7): Replacing chlorine with bromine increases molecular weight (MW: 244.13 vs. However, bromine’s larger atomic radius may sterically hinder interactions in tight binding pockets .

- 4-Amino-1-(3-bromophenyl)butan-1-ol: Substitution at the 3-position (meta) instead of 4-position (para) alters electronic effects on the aromatic ring, reducing resonance stabilization and possibly affecting biological activity .

Table 1: Halogen-Substituted Analogs

| Compound | Molecular Formula | MW (g/mol) | Substituent Position | Key Feature |

|---|---|---|---|---|

| 4-Amino-4-(4-chlorophenyl)butan-1-ol | C₁₀H₁₄ClNO | 199.68 | Para | Balanced lipophilicity and reactivity |

| 4-Amino-1-(4-bromophenyl)butan-1-ol | C₁₀H₁₄BrNO | 244.13 | Para | Higher lipophilicity, steric bulk |

| 4-Amino-1-(3-bromophenyl)butan-1-ol | C₁₀H₁₄BrNO | 244.13 | Meta | Reduced resonance stabilization |

Functional Group Variations

- This modification significantly alters pharmacological profiles compared to the amino-alcohol structure .

- Such compounds may exhibit improved membrane permeability but lower solubility in aqueous media .

Table 2: Functional Group Variations

| Compound | Functional Group | Key Property | Potential Application |

|---|---|---|---|

| This compound | -NH₂, -OH | Dual H-bond donor/acceptor | Drug intermediates, CNS agents |

| 4-(4-Chlorophenyl)-1-(imidazol-1-yl)butan-2-ol | Imidazole | Heterocyclic aromaticity | Antifungal/kinase inhibitors |

| 4-(4-Chlorophenyl)sulfanylbutan-1-ol | -S- | High lipophilicity | Antimicrobial agents |

Physicochemical Properties and Reactivity

- Boiling Points: The primary alcohol group in this compound contributes to a higher boiling point compared to secondary alcohols (e.g., butan-2-ol) but lower than pentan-1-ol due to shorter chain length .

- Solubility: The amino and hydroxyl groups enhance water solubility relative to nonpolar analogs like 4-(4-chlorophenyl)butan-1-ol (CID 14266244), which lacks polar substituents .

Table 3: Physicochemical Comparison

| Compound | Boiling Point (°C) | Solubility in Water | LogP (Predicted) |

|---|---|---|---|

| This compound | ~250–270 | Moderate | 1.8 |

| 4-(4-Chlorophenyl)butan-1-ol | ~230–250 | Low | 3.2 |

| 4-Fluoro-1-butanol | 135–140 | High | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.